N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide
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Overview
Description
N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of bromine atoms, a hydroxyphenyl group, and an acridinyl moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide typically involves the condensation of 3,5-dibromo-2-hydroxybenzaldehyde with 2-(9-oxoacridin-10(9H)-yl)acetohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the acridinyl moiety can be reduced to form a hydroxyl derivative.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroxyl derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide exerts its effects involves interactions with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and electrostatic interactions, while the acridinyl moiety can intercalate into DNA, disrupting its function and leading to potential therapeutic effects . The bromine atoms may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- **N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide is unique due to the presence of the acridinyl moiety, which imparts distinct optical and electronic properties. This sets it apart from other similar compounds that may lack this feature and therefore have different reactivity and applications.
Properties
Molecular Formula |
C22H15Br2N3O3 |
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Molecular Weight |
529.2 g/mol |
IUPAC Name |
N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-(9-oxoacridin-10-yl)acetamide |
InChI |
InChI=1S/C22H15Br2N3O3/c23-14-9-13(21(29)17(24)10-14)11-25-26-20(28)12-27-18-7-3-1-5-15(18)22(30)16-6-2-4-8-19(16)27/h1-11,29H,12H2,(H,26,28)/b25-11+ |
InChI Key |
KLPDDGCRDFUKST-OPEKNORGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)N/N=C/C4=C(C(=CC(=C4)Br)Br)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NN=CC4=C(C(=CC(=C4)Br)Br)O |
Origin of Product |
United States |
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